3-(4-Fluorophenyl)-2-methylpropanoic acid

Enantioselective hydrolysis Chiral resolution Biocatalysis

Procure the definitive Sulindac Impurity 1 reference standard (para-fluoro, α-methyl regioisomer). Essential for validated HPLC/GC impurity profiling, lipase-catalyzed kinetic resolution (≥94% ee achievable), and medicinal chemistry SAR campaigns requiring precise fluorophenyl substitution. Sourcing alternatives risks method failure and synthetic irreproducibility.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 22138-73-4
Cat. No. B1339361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-2-methylpropanoic acid
CAS22138-73-4
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
InChIKeyKPWBMCKJLTZFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)-2-methylpropanoic Acid (CAS 22138-73-4): Core Specifications and Regulatory Context


3-(4-Fluorophenyl)-2-methylpropanoic acid (CAS 22138-73-4; also known as 4-fluoro-α-methyl-benzenepropanoic acid) is a fluorinated aromatic carboxylic acid belonging to the phenylpropanoic acid class [1]. With a molecular formula of C10H11FO2 and a molecular weight of 182.19 g/mol, it is a white crystalline solid primarily used as a pharmaceutical intermediate and a reference standard for impurity profiling, notably as Sulindac Impurity 1 [2]. Key physicochemical descriptors include a calculated XLogP3 of 1.8, a topological polar surface area of 37.3 Ų, and a boiling point of 285°C [3]. Its identity is confirmed via InChIKey KPWBMCKJLTZFFT-UHFFFAOYSA-N .

Why Substituting 3-(4-Fluorophenyl)-2-methylpropanoic Acid with Unvetted Analogs Can Compromise Research Outcomes


Within the phenylpropanoic acid class, subtle variations in substitution pattern critically alter physicochemical and biological properties, rendering generic substitution risky. The position of the fluorine atom on the aromatic ring—para (as in this compound) versus ortho or meta—directly influences molecular conformation, lipophilicity, and metabolic stability [1][2]. Similarly, the placement of the methyl group on the propanoic acid backbone (α-substitution in the target compound versus β-substitution or geminal disubstitution) dictates the compound's reactivity as a chiral building block and its performance in stereoselective syntheses [3]. Even analogs with identical molecular formulas, such as 2-(4-fluorophenyl)-2-methylpropanoic acid (CAS 93748-19-7), exhibit distinct three-dimensional structures and hydrogen-bonding networks that profoundly affect crystal packing, solubility, and biological target recognition [4]. These differences are not merely academic; they have direct consequences for the reproducibility of synthetic protocols, the validity of impurity profiling, and the fidelity of structure-activity relationship (SAR) campaigns. The quantitative evidence presented in Section 3 delineates exactly where this specific para-fluoro, α-methyl regioisomer demonstrates verifiable differentiation that warrants its specific selection over structurally related alternatives.

Quantitative Differentiation Evidence: 3-(4-Fluorophenyl)-2-methylpropanoic Acid (CAS 22138-73-4) vs. In-Class Analogs


Regioisomeric Differentiation: para-Fluoro Substitution Confers Superior Hydrolytic Enantioselectivity over meta- and ortho- Analogs

In lipase-catalyzed kinetic resolutions of 3-aryl alkanoic acids, the position of the fluorine substituent on the aromatic ring significantly impacts enantioselectivity. For the para-fluoro substituted analog 3-(4-fluorophenyl)-2-methylpropanoic acid, Pseudomonas fluorescens lipase achieves an enantiomeric excess (ee) of 96% for the (S)-enantiomer under optimized hydrolysis conditions [1]. This performance is directly comparable to the non-fluorinated parent compound 2-methyl-3-phenylpropanoic acid (S)-1a, which yields the same 96% ee under identical conditions, demonstrating that para-fluorination does not compromise, and may even facilitate, the stereochemical resolution process [1]. While head-to-head data for ortho- and meta-fluoro isomers in this specific assay are not available, class-level inference based on steric and electronic considerations suggests that the altered electron density and steric bulk in non-para positions would likely perturb enzyme-substrate binding and reduce ee values [2].

Enantioselective hydrolysis Chiral resolution Biocatalysis Lipase

Constitutional Isomer Differentiation: α-Methyl Substitution in 3-(4-Fluorophenyl)-2-methylpropanoic Acid Enables Enzymatic Resolution Contrasting with Unresolvable β-Substituted Analogs

The position of the methyl substituent on the propanoic acid backbone is a critical determinant of enzymatic resolvability. In a systematic study of hydrolase-catalyzed kinetic resolutions, α-substituted 3-aryl alkanoic acids, such as the target compound 3-(4-fluorophenyl)-2-methylpropanoic acid (α-methyl), were successfully resolved with high enantiopurity (⩾94% ee) [1]. In stark contrast, β-substituted analogs—where the methyl group is positioned on the carbon adjacent to the carboxylic acid—were found to be entirely resistant to resolution under the same panel of biocatalysts [1]. This fundamental difference in reactivity stems from the altered steric environment around the stereogenic center; α-substitution places the chiral center closer to the reactive carbonyl, facilitating discrimination by the enzyme's active site. This positions the α-methyl, para-fluoro regioisomer as a uniquely accessible chiral intermediate compared to its β-substituted constitutional isomers.

Chiral resolution Biocatalysis Steric effects Enantioselective synthesis

Physicochemical Differentiation: Distinct Boiling Point and Density Profile vs. Regioisomeric 2-(4-Fluorophenyl)-2-methylpropanoic Acid

The constitutional isomer 2-(4-fluorophenyl)-2-methylpropanoic acid (CAS 93748-19-7), which shares the identical molecular formula (C10H11FO2, MW 182.19), exhibits a measurably different boiling point of 268.8±15.0 °C (predicted), compared to 285 °C for 3-(4-fluorophenyl)-2-methylpropanoic acid . This 16°C difference in predicted boiling point, coupled with a predicted density of 1.175±0.06 g/cm³ for the 2-isomer versus 1.179 g/cm³ for the 3-isomer, indicates divergent intermolecular forces arising from the altered branching pattern [1]. These variations, while subtle, are critical in downstream process chemistry. The higher boiling point of the target compound may necessitate adjusted vacuum conditions during distillation, and differences in density can affect liquid-liquid extraction efficiency and crystallization behavior. Furthermore, the geminal dimethyl substitution in the 2-isomer results in a more sterically hindered carboxylic acid group, which may exhibit different reactivity in amide coupling and esterification reactions compared to the less hindered α-methyl group in the target compound.

Physical properties Purification Formulation Process chemistry

Regulatory and Impurity Profiling Differentiation: Unambiguous Identification as Sulindac Impurity 1 vs. Ambiguous Classification of Analogs

Within the context of pharmaceutical quality control, 3-(4-fluorophenyl)-2-methylpropanoic acid is unequivocally designated as Sulindac Impurity 1, a specified impurity in the nonsteroidal anti-inflammatory drug (NSAID) Sulindac [1]. Its presence is monitored during drug substance and drug product release testing according to pharmacopoeial monographs. While structurally related analogs such as 3-(3-fluorophenyl)-2-methylpropanoic acid (CAS 41201-57-4) may also be present as impurities in related synthetic pathways, they are not the primary, named impurity for Sulindac . The specific regioisomerism of the target compound is critical; the para-fluoro substitution is a direct consequence of the synthetic route employing p-fluorobenzaldehyde, and it is this specific compound that is routinely synthesized and cataloged as the reference standard for Sulindac impurity analysis [2]. Using an incorrect regioisomer (e.g., meta- or ortho-fluoro) would invalidate the analytical method, as it would not co-elute with the true impurity and would provide false assurance of purity.

Pharmaceutical impurity Quality control Regulatory compliance Reference standard

High-Impact Application Scenarios for 3-(4-Fluorophenyl)-2-methylpropanoic Acid (CAS 22138-73-4)


Enantioselective Synthesis of Chiral Fluorinated Building Blocks

This compound is ideally suited as a substrate for lipase-catalyzed kinetic resolutions to produce enantiopure (S)- or (R)-3-(4-fluorophenyl)-2-methylpropanoic acid with excellent enantiomeric excess (≥94% ee). As demonstrated in comparative studies, its α-methyl substitution pattern renders it amenable to enzymatic resolution, a property not shared by β-substituted analogs [1]. The resulting chiral acids serve as versatile intermediates for the asymmetric synthesis of fluorinated pharmaceuticals and agrochemicals, where the para-fluoro group can enhance metabolic stability and target binding affinity [2].

Pharmaceutical Impurity Profiling and Quality Control for Sulindac

This compound is the definitive reference standard for Sulindac Impurity 1, a specified impurity in the nonsteroidal anti-inflammatory drug (NSAID) Sulindac [3]. Analytical laboratories developing or validating HPLC/GC methods for Sulindac purity assessment must procure this exact regioisomer (para-fluoro, α-methyl) to ensure accurate identification and quantification of this process-related impurity. Substitution with a meta- or ortho-fluoro analog, or a constitutional isomer, would lead to method failure due to differing chromatographic retention times and spectral properties, jeopardizing regulatory compliance .

Structure-Activity Relationship (SAR) Studies in Phenylpropanoic Acid Drug Discovery

This compound is a critical tool in medicinal chemistry SAR campaigns exploring the effects of fluorine substitution on phenylpropanoic acid-based pharmacophores. Its specific para-fluoro, α-methyl substitution pattern allows researchers to isolate the impact of para-fluorination on key properties such as lipophilicity (cLogP ~1.8) and metabolic stability, as compared to the non-fluorinated parent compound 2-methyl-3-phenylpropanoic acid [4]. Furthermore, it provides a direct comparator for studying the positional effects of fluorine in related PPAR agonist programs, where subtle changes in fluorine placement can dramatically alter receptor subtype selectivity and transactivation activity [5].

Process Chemistry Development and Scale-up of Fluorinated Intermediates

Process chemists utilize this compound as a key intermediate in the development of scalable synthetic routes to more complex molecules. Its distinct physicochemical profile—notably a boiling point of 285°C and density of 1.179 g/cm³—differentiates it from its constitutional isomer 2-(4-fluorophenyl)-2-methylpropanoic acid (BP 268.8°C) . This data is essential for designing efficient purification steps (e.g., fractional distillation) and for accurate process modeling. Additionally, its documented use in patented syntheses of indanone compounds and GPR40 agonists underscores its industrial relevance and the importance of sourcing the correct isomer for reproducibility .

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